N-ethyl-2-(methylsulfanyl)-6-morpholino-4-pyrimidinamine
Overview
Description
N-ethyl-2-(methylsulfanyl)-6-morpholino-4-pyrimidinamine is a heterocyclic compound that belongs to the class of pyrimidines This compound is characterized by the presence of a morpholine ring, an ethyl group, and a methylsulfanyl group attached to the pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-(methylsulfanyl)-6-morpholino-4-pyrimidinamine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-chloro-4,6-dimethylpyrimidine with morpholine under basic conditions to form 2-morpholino-4,6-dimethylpyrimidine. This intermediate is then subjected to alkylation with ethyl iodide in the presence of a base to introduce the ethyl group. Finally, the methylsulfanyl group is introduced via nucleophilic substitution using sodium methylthiolate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can be employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-(methylsulfanyl)-6-morpholino-4-pyrimidinamine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions to form dihydropyrimidine derivatives.
Substitution: The chlorine atom in the precursor can be substituted with various nucleophiles, such as amines or thiols, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas, palladium on carbon
Substitution: Sodium methylthiolate, ethyl iodide
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Dihydropyrimidine derivatives
Substitution: Various substituted pyrimidines
Scientific Research Applications
N-ethyl-2-(methylsulfanyl)-6-morpholino-4-pyrimidinamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to biologically active pyrimidines.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-ethyl-2-(methylsulfanyl)-6-morpholino-4-pyrimidinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. For example, its interaction with DNA can inhibit cell proliferation, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
- 2-methylthio-4,6-dimethylpyrimidine
- 2-ethylthio-4,6-dimethylpyrimidine
- 2-morpholino-4,6-dimethylpyrimidine
Uniqueness
N-ethyl-2-(methylsulfanyl)-6-morpholino-4-pyrimidinamine is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the morpholine ring enhances its solubility and bioavailability, while the methylsulfanyl group provides additional sites for chemical modification, allowing for the development of derivatives with improved properties.
Properties
IUPAC Name |
N-ethyl-2-methylsulfanyl-6-morpholin-4-ylpyrimidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4OS/c1-3-12-9-8-10(14-11(13-9)17-2)15-4-6-16-7-5-15/h8H,3-7H2,1-2H3,(H,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSXUUMZGWNWDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=NC(=N1)SC)N2CCOCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>38.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24820425 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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